molecular formula C9H3BrClF6N B13685900 N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride

N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13685900
M. Wt: 354.47 g/mol
InChI Key: YGLZWGPVIYTKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound characterized by the presence of bromine, trifluoromethyl, and trifluoroacetimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation and Reduction Reactions: Products include oxides and amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl and trifluoroacetimidoyl groups enhance its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)phenylboronic acid
  • N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of both trifluoromethyl and trifluoroacetimidoyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H3BrClF6N

Molecular Weight

354.47 g/mol

IUPAC Name

N-[2-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H3BrClF6N/c10-5-2-1-4(8(12,13)14)3-6(5)18-7(11)9(15,16)17/h1-3H

InChI Key

YGLZWGPVIYTKAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C(C(F)(F)F)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.